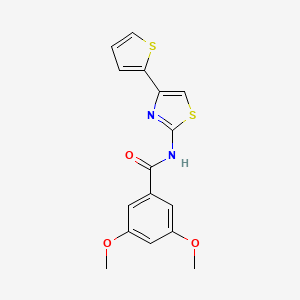

3,5-ジメトキシ-N-(4-(チオフェン-2-イル)チアゾール-2-イル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, their metabolic stability, and their efficient excretion .

Result of Action

Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

実験室実験の利点と制限

One of the significant advantages of using 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in lab experiments is its potent cytotoxic effects on cancer cells. This compound can induce apoptosis in cancer cells at relatively low concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.

将来の方向性

There are several future directions for research on 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One of the significant areas of research is the development of more potent analogs of this compound that can exhibit improved cytotoxic effects on cancer cells while minimizing toxicity to normal cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its anticancer activity. Finally, the potential applications of this compound in other fields of research, such as materials science and organic synthesis, should also be explored.

Conclusion

In conclusion, 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a promising compound that has potential applications in various fields of scientific research, particularly in the development of anticancer agents. The synthesis method of this compound involves a multi-step process, and its mechanism of action is not fully understood. However, studies have shown that this compound has significant biochemical and physiological effects, and it exhibits potent cytotoxic effects on cancer cells. While there are limitations to using this compound in lab experiments, there are several future directions for research that can further elucidate its potential applications.

合成法

The synthesis of 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves a multi-step process that includes the reaction of 2-aminothiazole with 2-bromo-5-methoxybenzoic acid, followed by the reaction of the resulting intermediate with thiophene-2-carboxylic acid, and finally, the reaction of the resulting intermediate with oxalyl chloride and dimethylformamide to yield the desired compound.

科学的研究の応用

- チアゾール誘導体は、この化合物のような化合物も含め、抗菌性を示します。 研究者らは、抗菌剤および抗真菌剤としての可能性を探求してきました 。 この化合物の特定の抗菌メカニズムと有効性を調査することは有益かもしれません。

- チアゾールは、その抗がん活性について調査されてきました。 この化合物の構造は、癌細胞の増殖または生存経路を妨げる可能性があることを示唆しています。 さらなる研究では、特定のがん種に対するその影響と潜在的なメカニズムを調査できます 。

- チアゾール系化合物の中には、抗炎症作用を示すものがあります。 この化合物が炎症経路を調節するかどうかを調査することは、炎症性疾患の治療に関する洞察を提供する可能性があります 。

- チアゾールは、特に肝疾患において、肝保護効果について研究されてきました。 この化合物が肝臓の損傷を防ぐか、肝臓機能を強化するかどうかを調査することは有益でしょう 。

抗菌活性

抗がん剤の潜在力

抗炎症効果

肝保護活性

特性

IUPAC Name |

3,5-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-20-11-6-10(7-12(8-11)21-2)15(19)18-16-17-13(9-23-16)14-4-3-5-22-14/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLPBPGPBMUEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)

![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)

![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2455535.png)